6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one is a chemical compound known for its unique structure and properties. It is often associated with olmesartan medoxomil, a medication used to treat high blood pressure. This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which is a well-known method for preparing imidazole derivatives. This method typically involves the reaction of glyoxal, ammonia, and an aldehyde .
Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines. This method is particularly useful for producing imidazole derivatives with specific substituents .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended use of the compound .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6,6-Dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties .
In medicine, this compound is of particular interest due to its association with olmesartan medoxomil, an angiotensin II receptor antagonist used to treat hypertension. Researchers are exploring its potential use in developing new antihypertensive drugs .
In industry, this compound is used as a reference standard for quality control in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one is closely related to its role as a derivative of olmesartan medoxomil. Olmesartan medoxomil works by blocking the angiotensin II type 1 receptors, which are involved in regulating blood pressure. By inhibiting these receptors, the compound helps to relax blood vessels and lower blood pressure .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C10H14N2O2/c1-4-5-6-11-7-8(12-6)10(2,3)14-9(7)13/h4-5H2,1-3H3,(H,11,12) |
InChI Key |
DZDICYVKNPSJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C(OC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.